molecular formula C14H19NO4S2 B2575505 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide CAS No. 2319788-66-2

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B2575505
CAS No.: 2319788-66-2
M. Wt: 329.43
InChI Key: AEVKXZXQYQZSJH-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized from biomass-derived furfural. The furan ring is then functionalized to introduce the hydroxyethyl group. The thiophene ring is synthesized separately and functionalized with an ethyl group and a sulfonamide group. Finally, the two moieties are coupled under suitable reaction conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diketones, while reduction of the sulfonamide group can yield primary amines.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide involves its interaction with molecular targets through its functional groups. The furan and thiophene rings can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide is unique due to its combination of a furan ring, a thiophene ring, and a sulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-4-11-5-6-14(20-11)21(17,18)15-8-13(16)12-7-9(2)19-10(12)3/h5-7,13,15-16H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKXZXQYQZSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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